Methyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate

Lipophilicity Membrane Permeability Drug Design

Procuring unspecified isomers of dichloro-difluoromethoxyphenylacetate risks batch failure due to regioisomer-dependent SAR. This specific 2,3-dichloro-5-(difluoromethoxy) ester eliminates that variable. - Unique 2,3-dichloro-5-(OCF₂H) substitution pattern; LogP 3.45, tPSA 36 Ų - Direct precursor for pyrethroid insecticide acyl chloride coupling - Metabolically stable difluoromethoxy group for intracellular target screening

Molecular Formula C10H8Cl2F2O3
Molecular Weight 285.07 g/mol
CAS No. 1806297-70-0
Cat. No. B1409975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate
CAS1806297-70-0
Molecular FormulaC10H8Cl2F2O3
Molecular Weight285.07 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C(=CC(=C1)OC(F)F)Cl)Cl
InChIInChI=1S/C10H8Cl2F2O3/c1-16-8(15)3-5-2-6(17-10(13)14)4-7(11)9(5)12/h2,4,10H,3H2,1H3
InChIKeyZIMVSXHFGYIWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multifunctional Phenylacetate Building Block Overview


Methyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate (CAS 1806297-70-0) is a synthetic phenylacetate ester with the molecular formula C₁₀H₈Cl₂F₂O₃ and a molecular weight of 285.07 g/mol. The compound features a unique substitution pattern on the aromatic ring, with chlorine atoms at the 2- and 3-positions and a difluoromethoxy group at the 5-position [1]. This specific arrangement of electron-withdrawing halogens and the metabolically stable difluoromethoxy ether [2] defines its physicochemical profile, including a predicted ACD/LogP of 3.45 and a topological polar surface area of 36 Ų. The compound is cataloged under PubChem CID 121228284 [1].

Building Block Regioisomer-specific phenylacetate for synthesis workflows
Form Methyl ester supports membrane permeability studies
Identity Defined structural fingerprint for procurement validation

Procurement Risk: The Regioisomer Substitution Problem


Generic substitution based on a phenylacetate or dichloro-difluoromethoxy core is high-risk due to the profound impact of regioisomerism on physicochemical and biological performance. The 2,3-dichloro-5-(difluoromethoxy) substitution pattern yields a specific predicted LogP of 3.45 and LogD of 3.43, distinct from other regioisomers [1]. Even slight alterations in the position of halogen substituents on the phenyl ring can significantly modulate molecular recognition, metabolic stability, and ultimately, the efficacy of the derivative [2]. For example, the positional isomer Methyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate (CAS 1803791-53-8) shares an identical molecular weight but exhibits a different SMILES notation and, consequently, a different spatial arrangement of its key functional groups [3]. Procuring an unspecified isomer for a validated synthesis pathway or biological assay introduces an uncontrolled variable that can lead to batch failure, irreproducible results, and significant resource loss. The following quantitative evidence guide details the specific, measurable dimensions where this compound differentiates itself from its closest analogs.

This Regioisomer
2,3-dichloro-5-(difluoromethoxy) substitution pattern defines a specific lipophilicity profile and spatial arrangement
Other Regioisomers
Different halogen placement may shift LogP, molecular recognition, and metabolic stability profile
Methyl Ester Form
Remains predominantly unionized at physiological pH; may support membrane diffusion studies
Free Acid Form
Ionized at physiological pH; may present different cellular uptake and distribution profile

Quantitative Differentiation Guide


Lipophilicity-Driven Membrane Permeability vs. Free Acid

The methyl ester prodrug strategy is a well-validated approach for improving the membrane permeability of carboxylic acid-containing compounds. The target methyl ester (CAS 1806297-70-0) exhibits a predicted ACD/LogP of 3.45, which is significantly higher than the predicted LogP for its corresponding free acid, 2,3-dichloro-5-(difluoromethoxy)phenylacetic acid (CAS 1803832-89-4) [1]. The esterification masks the ionizable carboxyl group, reducing the topological polar surface area (tPSA) and enhancing the compound's ability to cross biological membranes. In comparative terms, the methyl ester's LogD at pH 7.4 is also predicted to be 3.43, indicating it remains predominantly unionized and lipophilic at physiological pH, unlike the corresponding acid which would be largely ionized, presenting a fundamentally different absorption and distribution profile in a biological system [1]. This distinction is critical when the target compound is used as an intermediate for designing cell-permeable molecules, as the esterified form will have dramatically different cellular uptake kinetics.

Lipophilicity: Ester vs Acid
Data to verify
Target: ACD/LogP 3.45, LogD (pH 7.4) 3.43
vs Free Acid: lower LogP, ionizable carboxyl
Supports ester/acid selection for permeability studies
Predicted properties from ACD/Labs platform; confirm experimentally
Lipophilicity Membrane Permeability Drug Design

Volatility and Thermal Stability for Vacuum Processing

The compound's vapor pressure and boiling point are critical parameters for applications involving distillation or metered-dose delivery. The methyl ester has a predicted boiling point of 314.9 ± 37.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.7 mmHg at 25°C [1]. This profile indicates a compound with moderate volatility, which is manageable under vacuum distillation but not overly volatile at room temperature, an important safety and handling characteristic. Its predicted enthalpy of vaporization of 55.6 ± 3.0 kJ/mol provides a quantitative framework for scaling up high-temperature processing [1]. For procurement, this matters because it provides a quantitative handling envelope that can be compared to other volatile intermediates.

Thermal & Volatility Profile
Data to verify
BP: 314.9 °C at 760 mmHg
Vapor Pressure: ~0 mmHg at 25 °C
ΔHvap: 55.6 kJ/mol
May inform distillation and drying method development
Predicted properties; validate under process conditions
Volatility Thermal Stability Process Chemistry

Synthetic Accessibility and Purity Benchmarking

The unambiguous chemical identity of this compound is locked by its unique CAS No. 1806297-70-0 [1]. This is a non-trivial procurement advantage over closely related regioisomers that may suffer from ambiguous nomenclature or incorrect product labeling. The compound is categorized as a building block which serves as a crucial intermediate in the synthesis of difluoromethoxyaromatic compounds, a key step in the preparation of certain pyrethroid pesticides [2]. Unlike less-defined in-class candidates, the traceability provided by the CAS number allows for the verification of analytical certificates (e.g., purity, NMR, HPLC) and eliminates the risk of isomer cross-contamination, which is a common pitfall when sourcing compounds by general name alone. Published analytical data, including specific SMILES (COC(=O)CC1=C(C(=CC(=C1)OC(F)F)Cl)Cl) and InChIKey (ZIMVSXHFGYIWNI-UHFFFAOYSA-N), provides a definitive, database-searchable fingerprint for procurement validation [1].

Identity & Purity Traceability
Specification review
CAS 1806297-70-0
Unique SMILES / InChIKey
Purity typically >95% (vendor spec)
Supports identity verification and procurement validation
Confirm lot-specific COA for chromatographic purity
Chemical Identity Synthetic Intermediate Procurement Specification

Validated Procurement Scenarios


Pyrethroid Pesticide Intermediate Synthesis

As detailed in foundational patents, difluoromethoxyaromatic esters are key intermediates for synthesizing pyrethroid pesticides [1]. The methyl ester is a direct precursor for transesterification or hydrolysis towards the free acid, which can then be converted into the active acyl chloride for coupling with specific alcohol moieties to create broad-spectrum insecticides [1]. A procurement manager for an agrochemical R&D program would select this specific regioisomer to ensure the resulting pyrethroid candidate matches the invention's specific structure-activity relationship (SAR) profile.

Fluorinated Drug Candidate Design

The difluoromethoxy (-OCF₂H) group is a recognized bioisostere for methoxy (-OCH₃) and is often employed to enhance the metabolic stability of drug candidates [2]. By procuring this specific 2,3-dichloro-5-(difluoromethoxy)phenylacetate ester, medicinal chemists gain a building block that, based on its favorable LogP of 3.45 [3], can be directly incorporated into small-molecule drug discovery programs targeting intracellular targets. The initial ester form is advantageous for initial screening libraries due to its enhanced cell permeability.

Calibration Standard for Regioisomeric Purity

The unique structural fingerprint, defined by its SMILES, InChIKey, and CAS number, makes this compound an ideal reference standard for analytical method development [4]. An analytical chemistry laboratory can use the definitive data to develop and validate HPLC or GC methods aimed at separating and quantifying this specific regioisomer from common synthetic byproducts, including 2,6- or 2,3-6-substituted analogs [5]. This application is critical for quality control during the scale-up or procurement of larger batches.

Application
Selection Property
Validation Focus
Pyrethroid intermediate synthesis
Regioisomer identity
SAR fidelity verification
Fluorinated small-molecule probe design
Ester permeability profile
Intracellular target engagement assays
Regioisomeric purity standard development
Structural fingerprint specificity
Chromatographic resolution validation
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